![molecular formula C10H9N3O2S B7774216 Acetamide, N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]-](/img/structure/B7774216.png)
Acetamide, N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]- is a heterocyclic compound that contains an oxadiazole ringThe presence of the oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom, contributes to its unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]- typically involves the condensation of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives with phenyl acetamide derivatives. The reaction conditions often include the use of fluorine atoms at the meta position of the phenyl ring to enhance the biological activity of the final product . The synthesis can be carried out using various methods, including microwave-assisted synthesis and classical heating methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while nucleophilic substitution can introduce various functional groups into the oxadiazole ring .
Applications De Recherche Scientifique
Acetamide, N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the synthesis of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of Acetamide, N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercapto-5-phenyl-1,3,4-oxadiazole: Shares the oxadiazole ring but lacks the acetamide group.
N-(4-chloro-3-fluorophenyl)-2-(5-aryl-1,3,4-oxadiazol-2-ylthio)acetamide: Contains similar structural features but with different substituents.
Uniqueness
Acetamide, N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]- is unique due to the presence of both the acetamide and oxadiazole groups, which contribute to its diverse biological activities and chemical reactivity. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications .
Propriétés
IUPAC Name |
N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-6(14)11-8-4-2-7(3-5-8)9-12-13-10(16)15-9/h2-5H,1H3,(H,11,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIKEKQHIJSVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
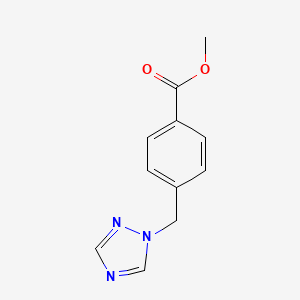
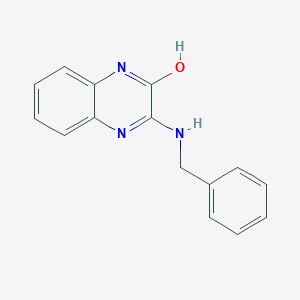
![2-(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID](/img/structure/B7774150.png)

![2-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B7774189.png)
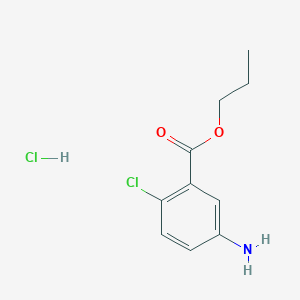

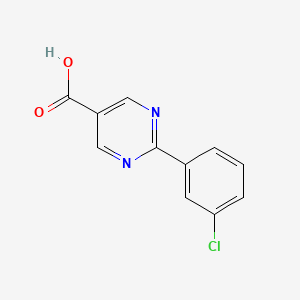
![(4-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B7774215.png)

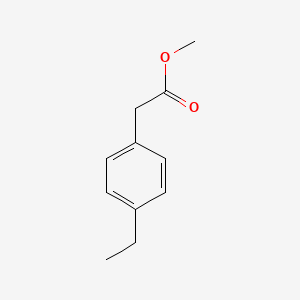
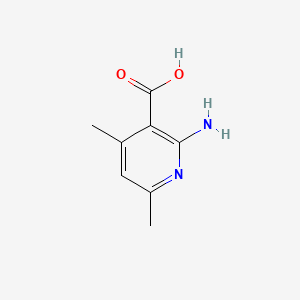
![3-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B7774235.png)
![2-[(4-Methylphenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B7774241.png)
